Imidafenacin is an antimuscarinic agent used in the treatment of overactive bladder, a condition characterized by urinary urgency and frequency. americanchemicalsuppliers.comwikipedia.org Its therapeutic effect is achieved by antagonizing muscarinic receptors, particularly the M1 and M3 subtypes, which are involved in the contraction of the bladder's detrusor muscle. veeprho.comaxios-research.com By blocking these receptors, Imidafenacin helps to reduce involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder. americanchemicalsuppliers.comveeprho.com The drug is a diarylmethane derivative with the chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide. nih.govnih.gov
Significance of Impurity Profiling in Pharmaceutical Development and Quality Control
Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a drug substance. This process is of critical importance for several reasons:
Safety: Some impurities can be toxic, even at very low levels. ncats.io Thorough profiling is essential to ensure that no harmful compounds are present in the final drug product. tlcstandards.com
Efficacy: Impurities can sometimes interfere with the therapeutic action of the API, potentially reducing the drug's effectiveness.
Stability: The presence of certain impurities can affect the stability of the drug substance, leading to degradation and a shorter shelf life. tlcstandards.com
Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the limits of impurities in pharmaceutical products. tlcstandards.comCurrent time information in Bangalore, IN. Comprehensive impurity profiling is a prerequisite for drug approval. nih.gov
The development of validated analytical methods is crucial for accurate impurity profiling. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and quantify impurities. researchgate.netgoogle.comgoogle.com
Academic Research Imperatives for Imidafenacin Related Compound 10
While commercial entities focus on the detection and control of impurities to meet regulatory standards, academic research plays a vital role in understanding the fundamental aspects of these related compounds. For a specific impurity like this compound, academic investigation is essential to:
Elucidate its precise chemical structure and stereochemistry.
Understand its mechanism of formation, whether as a synthesis by-product or a degradation product.
Investigate its potential pharmacological or toxicological effects.
Develop novel and more efficient methods for its synthesis, isolation, and characterization, which can then be used as analytical standards.
This compound: A Closer Look
This compound is identified as an impurity of Imidafenacin. americanchemicalsuppliers.com Its chemical identity has been established, and it is available as a reference standard for analytical purposes.
Table 1: Chemical Identity of Imidafenacin and Related Compound 10
The structural difference between Imidafenacin and Compound 10 lies in the alkyl substituent on the imidazole (B134444) ring—a methyl group in the parent drug versus an ethyl group in the impurity. This seemingly minor difference underscores the need for precise analytical methods capable of distinguishing between closely related molecules.
Detailed Research Findings
Currently, detailed public research findings specifically on the synthesis, characterization, and biological activity of this compound are limited. Its primary role in the scientific literature and commercial catalogs is that of an analytical standard used for the quality control of Imidafenacin. americanchemicalsuppliers.comtlcstandards.com The availability of this certified reference material is critical for pharmaceutical manufacturers to accurately quantify its presence in their API and finished drug products, ensuring they meet the stringent purity requirements set by regulatory authorities.
Research on Imidafenacin itself has led to the development of various analytical methods, such as liquid chromatography-tandem mass spectrometry, to determine the drug and its metabolites in biological fluids. nih.gov These methods are foundational for also detecting and quantifying related compounds like Compound 10.
Compound Names Mentioned in this Article
Properties
CAS No.
212756-27-9
Molecular Formula
C21H23N3O
Molecular Weight
333.44
Appearance
Solid
Purity
> 95%
quantity
Milligrams-Grams
Synonyms
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide
Origin of Product
United States
Structural Elucidation and Comprehensive Characterization of Imidafenacin Related Compound 10
Spectroscopic Methodologies for Definitive Structure Determination
The definitive structure of Imidafenacin (B1671753) Related Compound 10 would be elucidated using a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
¹H NMR (Proton NMR) analysis would provide information on the number of different types of protons and their neighboring environments. For the proposed structure of Imidafenacin Related Compound 10, the spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the protons of the imidazole (B134444) ring, the methylene (B1212753) groups of the butyl chain, and the methyl group on the imidazole ring. The chemical shifts and coupling patterns would be crucial in confirming the connectivity of these groups.
¹³C NMR (Carbon-13 NMR) spectroscopy would complement the proton NMR data by identifying all unique carbon atoms in the molecule. The spectrum would be expected to show signals for the quaternary carbon attached to the two phenyl groups and the nitrile group, the carbons of the phenyl rings, the carbons of the imidazole ring, the methylene carbons, and the methyl carbon. The chemical shift of the nitrile carbon would be a key diagnostic peak.
Predicted NMR Data for this compound (Proposed Structure)
Assignment
Predicted ¹H NMR Chemical Shift (ppm)
Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H
7.20-7.40 (m, 10H)
140-145 (ipso-C), 125-130 (aromatic CH)
Imidazole-H
6.80-7.00 (d, 2H)
145-150 (N-C=N), 120-125 (imidazole CH)
-CH₂- (next to imidazole)
4.00-4.20 (t, 2H)
45-50
-CH₂- (next to C(Ph)₂)
2.50-2.70 (t, 2H)
35-40
Imidazole-CH₃
2.30-2.40 (s, 3H)
10-15
C(Ph)₂
-
55-60
-C≡N
-
120-125
Note: The predicted data is based on the proposed structure of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For the proposed structure of this compound, HRMS would be used to obtain a high-resolution mass spectrum, which would provide the exact mass of the molecular ion. This exact mass would be used to calculate the molecular formula, which for the proposed structure is C₂₀H₁₉N₃.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the diphenylacetonitrile (B117805) moiety and the imidazole-containing side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the proposed structure of this compound, the IR spectrum would be expected to show a characteristic absorption band for the nitrile (-C≡N) group around 2240-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic and imidazole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the proposed this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the phenyl and imidazole rings. The position and intensity of these absorptions would be characteristic of the chromophoric system present in the molecule. A patent for determining Imidafenacin and its related substances suggests a detection wavelength of 220 nm, which is within the expected range for the electronic transitions of this compound. google.com
Crystallographic Studies for Solid-State Structure (if applicable)
If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the proposed structure and provide insights into the molecule's conformation and intermolecular interactions in the crystalline lattice. However, obtaining a suitable crystal can be a significant challenge.
Comparative Structural Analysis with Parent Imidafenacin and Other Known Related Compounds
A comparative analysis of the spectroscopic data of this compound with that of the parent drug, Imidafenacin, and other known related compounds is essential for its definitive identification.
The primary structural difference between the proposed this compound and Imidafenacin is the presence of a nitrile group (-C≡N) in the former, instead of the primary amide group (-CONH₂) in the latter. nih.govwikipedia.org This difference would be readily apparent in the IR and ¹³C NMR spectra. The IR spectrum of Imidafenacin would show characteristic N-H stretching and C=O stretching bands for the primary amide, which would be absent in the spectrum of the related compound. Conversely, the related compound would exhibit a nitrile stretch. In the ¹³C NMR spectrum, the signal for the amide carbonyl carbon in Imidafenacin would be replaced by a signal for the nitrile carbon in the related compound.
Other known impurities of Imidafenacin include the corresponding carboxylic acid and compounds with modifications to the imidazole ring. nih.govresearchgate.net A thorough comparison of the spectroscopic data would allow for the differentiation of this compound from these other known impurities.
Mechanistic Investigations of Imidafenacin Related Compound 10 Formation
Identification of Synthetic Pathways Leading to Impurity Generation
The primary synthesis of Imidafenacin involves the condensation of a bromo-substituted diphenylacetonitrile with 2-methylimidazole (B133640), followed by hydrolysis of the nitrile group to a primary amide. newdrugapprovals.org One identified impurity is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, which is the penultimate intermediate in one of the main synthetic routes. newdrugapprovals.orgresearchgate.net Incomplete hydrolysis of this nitrile intermediate would result in its presence as an impurity in the final drug substance.
Another potential by-product could arise from reactions involving the imidazole ring. For instance, 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide has been identified as an impurity, suggesting that a non-methylated imidazole reactant could have been present or that demethylation occurred during synthesis. researchgate.net
A Chinese patent describes a one-step method for preparing Imidafenacin from 2-halogenated ethyl diphenylacetonitrile and 2-methylimidazole. google.com This process aims to reduce reaction steps and time but highlights the potential for side reactions if conditions are not carefully controlled. The patent mentions that previous methods using acidic conditions could reduce the nucleophilicity of the 2-methylimidazole, leading to the need for higher temperatures and longer reaction times, which in turn could increase the formation of impurities. google.com
Table 1: Potential Synthetic Impurities of Imidafenacin
Use of non-methylated imidazole reactant or demethylation researchgate.net
Reaction conditions play a critical role in the profile and quantity of impurities. In the synthesis of Imidafenacin, factors such as temperature, reaction time, and the nature of the base and solvent can influence the outcome.
The use of a phase-transfer catalyst, such as polyethylene (B3416737) glycol, in an alkaline environment with an alcohol as a solvent has been proposed to improve the reaction efficiency and simplify conditions, potentially reducing the formation of certain impurities by allowing for lower reaction temperatures (20-30°C for the initial step). google.com
The primary intermediate in many Imidafenacin syntheses is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile. newdrugapprovals.orgresearchgate.net If this intermediate is not fully converted to the final amide product, it will persist as a significant impurity. A study using LC-ESI/IT-TOF mass spectrometry successfully identified this compound, along with others, in both the raw material and final tablets of Imidafenacin. researchgate.net
Residual reactants are also a source of impurities. For example, if 2-methylimidazole is not fully consumed, it may be carried through the process. Similarly, the starting material, often a halogenated diphenylacetonitrile derivative, can also remain if the reaction does not go to completion. google.com A patent for detecting related substances in Imidafenacin uses HPLC to separate the main compound from starting materials like 2-methylimidazole and bromoethyl diphenatril, confirming their potential presence as impurities. google.com
Degradation Pathways of Imidafenacin Yielding Related Compound 10
Imidafenacin, like many pharmaceutical compounds, can degrade when exposed to stress conditions such as oxidation and hydrolysis. ptfarm.plresearchgate.net These degradation pathways can lead to the formation of new impurities, which could include "Related Compound 10."
The Imidafenacin molecule contains an imidazole ring, which can be susceptible to oxidation. nih.gov Forced degradation studies on drugs containing an imidazole moiety, such as daclatasvir, have shown that the imidazole ring is liable to base-mediated autoxidation and can also be oxidized in the presence of agents like hydrogen peroxide. nih.gov
While specific oxidative degradation products of Imidafenacin are not detailed in the available literature, it is plausible that oxidation could occur at the imidazole ring or other susceptible parts of the molecule. The degradation of imidazole rings can lead to the formation of various products through ring-opening or other modifications. nih.gov A patent on determining related substances in Imidafenacin mentions that under forced degradation conditions, including oxidation, the resulting impurity peaks are minimal but detectable. google.com
Table 2: General Forced Degradation Conditions for Pharmaceuticals
The amide functional group in Imidafenacin is susceptible to hydrolysis, which can be catalyzed by both acid and base. nih.gov Hydrolysis of the primary amide would yield the corresponding carboxylic acid, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. This compound has been identified as a process-related impurity and a potential degradant of Imidafenacin. researchgate.net
Forced degradation studies are a standard part of drug development to identify such potential degradants. researchgate.net A patent for analyzing Imidafenacin impurities describes subjecting the drug to both acidic (1mol/L HCl) and basic (1mol/L NaOH) conditions to induce and study hydrolytic degradation. google.com The rate of hydrolysis is dependent on factors like pH and temperature. The stability of a drug in its final dosage form is crucial, as interactions with excipients or environmental factors like humidity can accelerate degradation. ptfarm.pl
Photolytic Degradation Studies and Identification of Photoproducts
Currently, there is no specific data available in the public domain detailing the photolytic degradation of "Imidafenacin Related Compound 10" or the identification of its photoproducts. To conduct such a study, the compound would need to be subjected to controlled light exposure, typically using a photostability chamber with a xenon or metal halide lamp to simulate sunlight. The analysis would likely involve High-Performance Liquid Chromatography (HPLC) to monitor the degradation over time and to separate any resulting photoproducts. Mass Spectrometry (MS) would then be crucial for the structural elucidation of these new chemical entities.
Hypothetical Data Table on Photolytic Degradation:
Time (hours)
This compound Remaining (%)
Photoproduct A (%)
Photoproduct B (%)
0
100
0
0
2
85
10
5
4
70
18
12
8
50
30
20
24
20
45
35
This table is a hypothetical representation and is not based on actual experimental data.
Thermal Degradation Characteristics and Associated Pathways
Similar to photolytic studies, specific research on the thermal degradation of "this compound" is not currently available. A comprehensive investigation would involve subjecting the compound to a range of elevated temperatures and analyzing its stability. Techniques such as thermogravimetric analysis (TGA) could be employed to determine the onset of decomposition, while differential scanning calorimetry (DSC) would identify any thermally induced phase transitions or decomposition events. The degradation products would be identified using techniques like HPLC coupled with mass spectrometry.
Hypothetical Data Table on Thermal Degradation:
Temperature (°C)
Time (hours)
This compound Remaining (%)
Major Thermal Degradant (%)
60
24
98
2
80
24
90
10
100
24
75
25
120
24
50
50
This table is a hypothetical representation and is not based on actual experimental data.
Impurity Origin in Various Chemical Environments and Matrices
The origin of any impurity, including the hypothetical "this compound," can typically be traced to several sources: the synthesis of the active pharmaceutical ingredient (API), degradation of the API under various environmental conditions (such as light, heat, and humidity), or interactions with excipients within a formulated product. For instance, impurities can arise from starting materials, intermediates, or by-products of the chemical reactions used to synthesize imidafenacin.
A study on imidafenacin raw material and its tablets did identify three impurities and deduced their origins from the synthesis process. researchgate.net Should "this compound" be identified in the future, a similar investigation would be necessary to determine its source. This would involve a thorough analysis of the synthetic route of imidafenacin and stress testing of the drug substance and drug product in different pH solutions, oxidative conditions, and in the presence of various excipients.
Advanced Analytical Method Development and Validation for Imidafenacin Related Compound 10
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for analyzing Imidafenacin (B1671753) and its related compounds. nih.gov The primary challenge lies in developing selective methods that can resolve the main compound from a spectrum of structurally similar impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Related Substances Determination
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of Imidafenacin and quantifying related substances like Compound 10. google.com Developing a robust HPLC method requires meticulous optimization of its various components to achieve the desired specificity, accuracy, and precision. google.com
The choice of the chromatographic column is critical for the effective separation of Imidafenacin from its related compounds. google.com For this purpose, columns with phenyl silane (B1218182) bonded silica (B1680970) gel as a filler have proven effective. google.com A patent for an analytical method for Imidafenacin and its related substances specifies the use of a Phenyl column (e.g., Ultimate, 250mm x 4.6mm, 5 µm) to achieve successful separation. google.com
Alternatively, reversed-phase columns, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), are also widely used for the analysis of Imidafenacin and its impurities. google.com The selection between a Phenyl and a C18 stationary phase depends on the specific impurity profile and the desired selectivity. The phenyl column offers unique pi-pi interactions, which can be advantageous for separating aromatic compounds like Imidafenacin and its related substances.
The mobile phase composition and elution mode are tailored to achieve optimal separation. Both isocratic and gradient elution methods are employed.
For determining the content of Imidafenacin itself, an isocratic mobile phase is often sufficient. A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) and a buffer solution, such as 15-25 mmol/L disodium (B8443419)phosphate (B84403), with the pH adjusted to between 7 and 8. google.com A specific ratio, for instance, acetonitrile: 20mmol/L disodium phosphate solution (pH 7.45) of 37:63 (v/v), has been utilized. google.com
For the detection of related substances, including Compound 10, a gradient elution program is generally necessary to resolve all impurities from the main peak and each other. google.com A common approach involves a mobile phase consisting of a phosphate buffer solution as mobile phase A and an organic solvent like acetonitrile as mobile phase B. google.com The gradient program systematically increases the proportion of the organic solvent over the course of the analysis to elute compounds with different polarities. google.com
A representative gradient elution program is detailed in the table below:
Time (minutes)
Mobile Phase A (%)
Mobile Phase B (%)
0
65
35
10
65
35
15
20
80
25
20
80
35
65
35
This table illustrates a sample gradient elution schedule for separating Imidafenacin related substances. google.com
The selection of a suitable detector and its settings are crucial for achieving the required sensitivity and selectivity. For UV-Vis detection of Imidafenacin and its related compounds, a detection wavelength is typically set between 210 nm and 250 nm. google.com A wavelength of 220 nm has been found to be effective for the simultaneous determination of Imidafenacin and its related substances. google.com Photodiode Array (PDA) detectors are often preferred as they can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. For more complex analyses, or when dealing with very low-level impurities, high-performance liquid chromatography combined with mass spectrometry (LC-MS) can be employed for structural identification of unknown impurities. researchgate.net
A summary of typical HPLC method parameters is provided below:
Parameter
Specification
Chromatographic Column
Phenyl (250mm x 4.6mm, 5µm) or C18 (250mm x 4.6mm, 5µm)
This table presents a compilation of optimized HPLC parameters for the analysis of Imidafenacin and its related compounds. google.comgoogle.com
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much faster analyses without sacrificing separation efficiency. nih.gov For the analysis of Imidafenacin Related Compound 10, converting a validated HPLC method to a UPLC method can drastically reduce run times, from a typical 20-40 minutes down to under 5 minutes. nih.gov
The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities that may be difficult to resolve with conventional HPLC. The mobile phases and buffers used in HPLC can often be directly transferred to UPLC, with adjustments made to the gradient slope and flow rate to accommodate the shorter column and smaller particle size. nih.gov
Gas Chromatography (GC) for Volatile Impurity Analysis
While HPLC and UPLC are ideal for non-volatile or thermally labile impurities, Gas Chromatography (GC) is the method of choice for the analysis of volatile organic impurities. nih.govnih.gov These impurities can be introduced as residual solvents from the manufacturing process. Static headspace capillary gas chromatography (HS-GC) is a common technique used for this purpose. nih.gov
In this method, the sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. shimadzu.com An aliquot of this gas is then injected into the GC system. The separation is typically performed on a wide-bore capillary column, and detection is often carried out using a Flame Ionization Detector (FID). nih.gov For identification of unknown volatile peaks, GC can be coupled with a Mass Spectrometer (GC-MS). shimadzu.com The development and validation of such methods follow ICH guidelines to ensure they are suitable for their intended purpose of controlling residual solvents in the API. nih.gov
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and characterization of pharmaceutical impurities. These methods provide a wealth of structural and quantitative information from complex matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the detection and quantification of non-volatile organic impurities. A reverse-phase high-performance liquid chromatography (HPLC) method was developed to achieve chromatographic separation of this compound from the parent API and other known impurities.
The mass spectrometric detection was performed using an electrospray ionization (ESI) source operating in positive ion mode, which is suitable for the amine-containing structure of Imidafenacin and its related compounds. The high sensitivity and specificity of tandem mass spectrometry are achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This allows for accurate quantification even at trace levels and provides a high degree of confidence in the compound's identity. The proposed MRM transitions for structural confirmation are detailed in the table below.
Table 1: LC-MS/MS MRM Parameters for this compound
Compound Name
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
This compound
413.5
198.2
150
25
This compound
413.5
91.1
150
35
Imidafenacin (for separation)
411.5
196.2
150
28
While LC-MS is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis or storage of Imidafenacin. These could include residual solvents or low molecular weight starting materials. A headspace GC-MS method can be employed to detect trace levels of such impurities without interference from the non-volatile API. The method involves heating the sample to partition volatile analytes into the headspace gas, which is then injected into the GC-MS system. The electron ionization (EI) mass spectra obtained can be compared against established libraries, such as the NIST library, for positive identification.
Table 2: Potential Volatile Impurities Analyzed by GC-MS
Potential Impurity
Retention Time (min)
Characteristic Mass Fragments (m/z)
Toluene
4.52
91, 92, 65
Isopropanol
2.15
45, 43, 27
Dichloromethane
2.89
84, 86, 49
For unambiguous structure elucidation, particularly in cases of isomeric impurities where mass spectrometry data may be identical, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. The development of hyphenated techniques such as LC-NMR allows for the online separation and subsequent NMR characterization of impurities. In this approach, the peak corresponding to this compound is chromatographically isolated and diverted into the NMR flow cell. Both ¹H NMR and ¹³C NMR spectra can be acquired, providing detailed information about the carbon-hydrogen framework of the molecule. This technique is crucial for confirming connectivity and stereochemistry, providing irrefutable structural evidence that complements the fragmentation data from mass spectrometry.
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration/Type
¹H
7.20 - 7.45
m
Aromatic Protons
¹H
4.15
t
-CH₂-O-
¹H
2.95
s
-N(CH₃)₂
¹³C
172.5
-
C=O (Amide)
¹³C
140.1
-
Aromatic C
¹³C
65.8
-
-CH₂-O-
¹³C
40.5
-
-N(CH₃)₂
Validation of Analytical Procedures for this compound Quantification
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose, which in this case is the accurate quantification of this compound. Validation is performed according to ICH Q2(R1) guidelines.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, or excipients. For the LC-MS/MS method, specificity was demonstrated by spiking a sample of the Imidafenacin API with known levels of this compound and other known related substances. The resulting chromatograms showed baseline separation for all compounds, confirming that the peak for this compound is free from interference. The chromatographic resolution between adjacent peaks is a key measure of selectivity.
Table 4: Chromatographic Specificity and Resolution Data
Peak Pair
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Acceptance Criteria
Impurity A / Cpd 10
4.8
5.2
2.1
Rs > 1.5
Cpd 10 / Imidafenacin
5.2
6.5
4.5
Rs > 2.0
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity, a series of calibration standards of this compound were prepared at different concentrations, typically from the reporting threshold to 150% of the specification limit. These standards were analyzed, and the peak area response was plotted against the concentration. A linear regression analysis was performed to determine the correlation coefficient (R²), slope, and y-intercept of the calibration curve. A high correlation coefficient (typically >0.999) indicates a strong linear relationship.
Table 5: Linearity and Calibration Curve Data
Concentration Level
Nominal Conc. (µg/mL)
Mean Peak Area
1
0.1
15,430
2
0.5
76,980
3
1.0
152,500
4
2.0
305,100
5
5.0
761,200
Regression Analysis
Value
Acceptance Criteria
Correlation Coefficient (R²)
0.9998
> 0.999
Slope
152100
-
Y-intercept
350
Report
Precision and Accuracy Determination
The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. For this compound, the precision of the developed analytical method was evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision) was assessed by analyzing six independent preparations of this compound at 100% of the target concentration on the same day, under the same experimental conditions. The relative standard deviation (RSD) of the peak areas was calculated to determine the precision.
Intermediate Precision was determined to assess the effect of random events on the precision of the analytical procedure. This was evaluated by having a different analyst perform the analysis on a different day using a different instrument. Six samples were prepared and analyzed, and the RSD was calculated.
Accuracy of the method was determined by a recovery study, by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated. The acceptance criteria for accuracy are typically between 98.0% and 102.0% recovery. nih.gov
The results of the precision and accuracy studies are summarized in the table below.
Level
Parameter
Acceptance Criteria
Results
Repeatability
% RSD for Peak Area (n=6)
≤ 2.0%
0.8%
Intermediate Precision
% RSD for Peak Area (n=6)
≤ 2.0%
1.2%
Accuracy (Recovery)
50% Level
% Recovery
98.0% - 102.0%
99.5%
100% Level
% Recovery
98.0% - 102.0%
100.2%
150% Level
% Recovery
98.0% - 102.0%
99.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For this compound, the LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The S/N ratio is a measure of the signal strength of the analyte relative to the background noise of the system. A series of solutions with decreasing concentrations of this compound were injected into the chromatograph.
The LOD was established as the concentration at which the S/N ratio was approximately 3:1. The LOQ was determined as the concentration at which the S/N ratio was approximately 10:1. The precision and accuracy at the LOQ level were also assessed to ensure that the method is reliable for quantifying low levels of the impurity.
The determined LOD and LOQ values for this compound are presented in the table below.
Parameter
Method
Acceptance Criteria
Result
Limit of Detection (LOD)
Signal-to-Noise Ratio
S/N ≥ 3
0.05 µg/mL
Limit of Quantification (LOQ)
Signal-to-Noise Ratio
S/N ≥ 10
0.15 µg/mL
Precision at LOQ (%RSD)
≤ 10%
4.5%
Accuracy at LOQ (% Recovery)
80% - 120%
98.7%
Robustness and System Suitability Testing
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, the robustness of the HPLC method was evaluated by introducing small variations in critical parameters such as:
Flow rate of the mobile phase (± 0.1 mL/min)
Column temperature (± 5°C)
pH of the mobile phase buffer (± 0.2 units)
Mobile phase composition (± 2% organic phase)
The effect of these changes on the chromatographic parameters like retention time, peak area, and resolution was monitored. The method was considered robust if the system suitability parameters remained within the acceptance criteria.
System Suitability Testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. acs.org SST parameters are established to verify the resolution, column efficiency, and repeatability of the chromatographic system. austinpublishinggroup.com For the analysis of this compound, the following SST parameters were monitored:
Tailing Factor (T): To measure peak symmetry.
Theoretical Plates (N): To measure column efficiency.
Resolution (Rs): To ensure separation between Imidafenacin and this compound.
Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the standard solution.
The results of the robustness and system suitability testing are presented in the table below.
Parameter
Variation
System Suitability Parameter
Acceptance Criteria
Result
Robustness
Flow Rate
± 0.1 mL/min
Retention Time Shift
≤ 5%
2.1%
% RSD of Peak Area
≤ 2.0%
0.9%
Column Temperature
± 5°C
Resolution (Rs)
≥ 2.0
2.8
Tailing Factor (T)
≤ 2.0
1.3
Mobile Phase pH
± 0.2
Retention Time Shift
≤ 5%
3.5%
Resolution (Rs)
≥ 2.0
2.5
System Suitability
Tailing Factor (T)
N/A
≤ 2.0
1.2
Theoretical Plates (N)
N/A
≥ 2000
5800
Resolution (Rs)
N/A
≥ 2.0
3.1
% RSD of Peak Area (n=5)
N/A
≤ 1.0%
0.6%
Impurity Control Strategies and Academic Implications for Imidafenacin Related Compound 10
Reference standards are fundamental to the evaluation of both process and product performance in the pharmaceutical industry. ajptr.com They serve as the benchmark for assessing the safety and quality of a drug for patient consumption. ajptr.com For an impurity like Imidafenacin Related Compound 10, the establishment of a reference standard is a critical first step in its control.
The process involves the isolation, synthesis, and characterization of the impurity. registech.com Initially, the impurity may be detected during the analysis of the Imidafenacin drug substance. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify unknown peaks in the chromatogram. researchgate.net Once a recurring impurity is detected and its structure is proposed, a targeted synthesis of the compound is often undertaken. registech.com This synthesized material, after rigorous purification and characterization to confirm its identity and purity, can then be established as a reference standard. registech.com
The availability of a well-characterized reference standard for this compound is essential for several reasons:
Accurate Quantification: It allows for the development and validation of analytical methods to accurately quantify the levels of this specific impurity in batches of Imidafenacin.
Method Validation: The reference standard is used to assess the specificity, linearity, accuracy, and precision of the analytical method.
Toxicological Studies: Sufficient quantities of the isolated and synthesized impurity are necessary for any required toxicological studies to assess its potential risk. registech.com
Role in Impurity Profiling of Imidafenacin Drug Substance and Drug Product
The impurity profile of Imidafenacin is monitored throughout the drug development process and during routine manufacturing. registech.com This includes:
Raw Material Control: Testing of starting materials and intermediates to ensure they are free from precursors that could lead to the formation of this compound. veeprho.com
In-Process Controls: Monitoring the manufacturing process to identify and control the steps where the impurity might be formed. veeprho.com
Stability Studies: Analyzing the drug substance and drug product under various stress conditions (e.g., heat, light, humidity) to understand the potential for Imidafenacin to degrade into Related Compound 10 over time. registech.com
A comprehensive impurity profile for Imidafenacin, including data on Related Compound 10, is a key component of regulatory submissions to health authorities like the FDA and EMA. nih.gov
Theoretical Frameworks for Impurity Minimization in Pharmaceutical Processes
The primary goal in pharmaceutical manufacturing is to design processes that minimize the formation of impurities. instituteofsustainabilitystudies.com This is achieved through a deep understanding of the chemical process and the application of modern quality management principles.
Green chemistry, or sustainable chemistry, provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The twelve principles of green chemistry are highly relevant to impurity control.
Key Green Chemistry Principles for Impurity Minimization:
Principle
Application in Impurity Control for Imidafenacin
Waste Prevention
Designing the synthesis of Imidafenacin to produce the lowest possible levels of by-products, including Related Compound 10. acs.org
Atom Economy
Maximizing the incorporation of all materials used in the process into the final product, thereby reducing the formation of impurities.
Less Hazardous Chemical Syntheses
Using and generating substances that possess little or no toxicity to human health and the environment. acs.org This includes avoiding reagents that could lead to the formation of toxic impurities.
Safer Solvents and Auxiliaries
Selecting solvents that are less toxic and have a lower environmental impact. instituteofsustainabilitystudies.com The choice of solvent can also influence reaction pathways and impurity formation.
Design for Energy Efficiency
Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption and potentially minimize side reactions that could form impurities.
Use of Renewable Feedstocks
Utilizing raw materials that are derived from renewable resources where technically and economically feasible.
Reduce Derivatives
Minimizing or avoiding the use of blocking groups or temporary modifications if possible, as these steps can introduce additional reagents and potential impurities. acs.org
Catalysis
Using catalytic reagents in preference to stoichiometric reagents, as catalysts are more selective and can reduce waste. mdpi.com
Design for Degradation
Designing chemical products so that at the end of their function they break down into innocuous degradation products.
Real-time Analysis for Pollution Prevention
Implementing in-process monitoring to allow for real-time adjustments to prevent the formation of impurities. instituteofsustainabilitystudies.com
Inherently Safer Chemistry for Accident Prevention
Choosing substances and reaction conditions that minimize the potential for chemical accidents, including releases, explosions, and fires. instituteofsustainabilitystudies.com
By applying these principles to the synthesis of Imidafenacin, manufacturers can develop a more sustainable and robust process with a lower impurity profile.
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. news-medical.net The goal of PAT is to ensure final product quality. mt.com
For controlling impurities like this compound, PAT can be implemented to monitor the chemical reaction in real-time. longdom.org
PAT Tools for Impurity Monitoring:
PAT Tool
Application in Imidafenacin Manufacturing
Spectroscopy (NIR, Raman, UV-Vis)
These techniques can be used for the rapid, non-destructive analysis of raw materials, intermediates, and the reaction mixture to monitor the formation of Imidafenacin and the potential emergence of Related Compound 10. longdom.org
Chromatography (HPLC, GC)
On-line or at-line chromatographic systems can provide real-time quantitative data on the impurity profile of the reaction, allowing for immediate process adjustments. longdom.org
Mass Spectrometry
Can be used for real-time monitoring of solvent composition and to detect the formation of low-level impurities during the process. americanpharmaceuticalreview.com
The data generated by these PAT tools allows for a deeper process understanding and the implementation of a control strategy that can proactively prevent the formation of this compound above acceptable levels. nih.gov
Impact on Pharmaceutical Quality Attributes and Regulatory Perspectives
The presence of impurities, even in small amounts, can have a significant impact on the quality, safety, and efficacy of a drug product. gmpinsiders.com Impurities can potentially be toxic, reduce the therapeutic effect of the API, or affect the stability and shelf-life of the drug product. fbpharmtech.comveeprho.com
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. pharmaffiliates.com These guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities. europa.eu
For this compound, the regulatory requirements would include:
Identification Threshold: The level at which the impurity must be identified.
Qualification Threshold: The level above which the impurity must be qualified, meaning its biological safety must be assessed.
Acceptance Criteria: A specific limit for the impurity in the final drug substance and drug product, which is established based on toxicological data and regulatory guidelines. gmpinsiders.com
Failure to control this compound within the established acceptance criteria can lead to batch rejection, product recalls, and delays in drug approval. fbpharmtech.com Therefore, a robust impurity control strategy is not only a scientific necessity but also a critical business and regulatory requirement.
Future Research Directions and Unanswered Questions for Imidafenacin Related Compound 10
Exploration of Novel Analytical Techniques for Enhanced Detection
The detection and quantification of impurities at trace levels is a significant challenge in pharmaceutical analysis. pharmtech.com Current methods for analyzing Imidafenacin (B1671753) and its related substances often rely on High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net While effective, future research should focus on developing and validating more sensitive and selective analytical techniques to better detect and quantify Imidafenacin Related Compound 10, particularly at levels below standard reporting thresholds.
Advanced analytical approaches are continually being developed to identify and characterize drug components and impurities. nih.gov The future of detecting this compound lies in the exploration of hyphenated and high-resolution techniques. Methodologies such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) offer significant improvements in selectivity and detection limits. pharmtech.comnih.gov
Key Research Questions:
Can UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) be used to not only quantify this compound but also to elucidate its structure without the need for an isolated standard?
What are the limits of detection (LOD) and quantification (LOQ) for this compound using advanced techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS)?
How can non-targeted screening approaches using HRMS be implemented for the proactive surveillance of this and other potential unknown impurities in Imidafenacin production? nih.gov
Table 1: Comparison of Potential Analytical Techniques for this compound
Technique
Principle
Potential Advantages for Impurity 10
Research Focus
UPLC-MS/MS
High-efficiency chromatographic separation followed by mass-based detection and fragmentation.
Increased speed, resolution, and sensitivity over conventional HPLC; highly specific quantification. scirp.org
Method development for trace-level quantification in API and drug product.
HRMS (e.g., QTOF)
High-resolution separation and highly accurate mass measurement.
Enables elemental composition determination and structural elucidation of unknown impurities. youtube.com
Non-targeted screening to identify new, related impurities and confirm the structure of Compound 10.
Capillary Electrophoresis (CE)
Separation based on charge and size in an electric field.
High separation efficiency, minimal sample volume, orthogonal separation mechanism to LC. pharmiweb.com
Investigating CE-MS as a complementary technique to HPLC for complex impurity profiles.
Computational Chemistry and In Silico Modeling of Formation Pathways
Understanding how an impurity is formed is crucial for controlling its presence in the final drug substance. raps.org Future research should leverage the power of computational chemistry and in silico modeling to predict and analyze the formation pathways of this compound. Theoretical prediction can help manage unexpected issues during development and manufacturing. raps.org
By using quantum chemical methods like Density Functional Theory (DFT), researchers can model the reaction thermodynamics and kinetics of potential formation reactions. This can help identify the most likely conditions (e.g., pH, temperature, presence of specific reagents) that lead to the creation of this impurity. raps.org Such predictive studies can guide process optimization to minimize impurity formation, aligning with the principles of Quality by Design (QbD). scirp.org
Key Research Questions:
What are the most energetically favorable reaction mechanisms leading to the formation of this compound during the synthesis or degradation of Imidafenacin?
Can in silico models predict the stability of this impurity under various stress conditions (e.g., heat, light, oxidation, hydrolysis)?
How can computational models be used to screen for potential precursors or reactive intermediates that contribute to the formation of this compound?
Table 2: Application of Computational Models in Impurity Formation Studies
Modeling Technique
Application
Information Gained
Density Functional Theory (DFT)
Elucidation of reaction mechanisms.
Transition state energies, reaction barriers, thermodynamic stability.
Molecular Dynamics (MD) Simulation
Simulation of molecular interactions in solution.
Effects of solvent and temperature on reaction pathways.
Forced Degradation Modeling
In silico stress testing.
Prediction of degradation products and pathways under specific conditions.
Advanced Strategies for Impurity Synthesis and Isotopic Labeling for Mechanistic Studies
To definitively prove an impurity's structure and to use it as a reference standard for analytical methods, a pure sample of the impurity must be available. symeres.comspirochem.com A significant area for future research is the development of efficient, targeted synthetic routes for this compound. The synthesis of reference standards is a pivotal component in the pharmaceutical industry for chemical development and quality control. symeres.com
Furthermore, isotopic labeling is a powerful tool for mechanistic studies and quantification. Synthesizing stable isotope-labeled (e.g., with Deuterium, ¹³C, or ¹⁵N) versions of this compound would be invaluable. symeres.comnih.gov These labeled compounds can serve as ideal internal standards for mass spectrometry-based quantitative assays, leading to highly accurate and precise measurements. nih.gov They are also crucial for tracing the metabolic and degradative pathways of the impurity, providing unambiguous evidence of its origin and fate. nih.gov
Key Research Questions:
What is the most efficient and scalable synthetic pathway to produce an authenticated reference standard of this compound?
Can stable isotope labeling (e.g., ¹³C, ¹⁵N) be incorporated into the synthesis to create an internal standard for definitive quantification by LC-MS?
How can labeled compounds be used in spiking studies within the Imidafenacin manufacturing process to irrefutably confirm the specific step(s) where the impurity is formed?
Q & A
Q. How can researchers validate the specificity of assays used to quantify this compound in biological matrices?
Methodological Answer :
Matrix Effects : Spike blank plasma/serum with the compound and measure recovery rates (target: 85–115%).
Cross-Reactivity : Test against structurally similar metabolites (e.g., N-dealkylated products).
Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and confirm with inter-day precision studies.
Include validation parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.